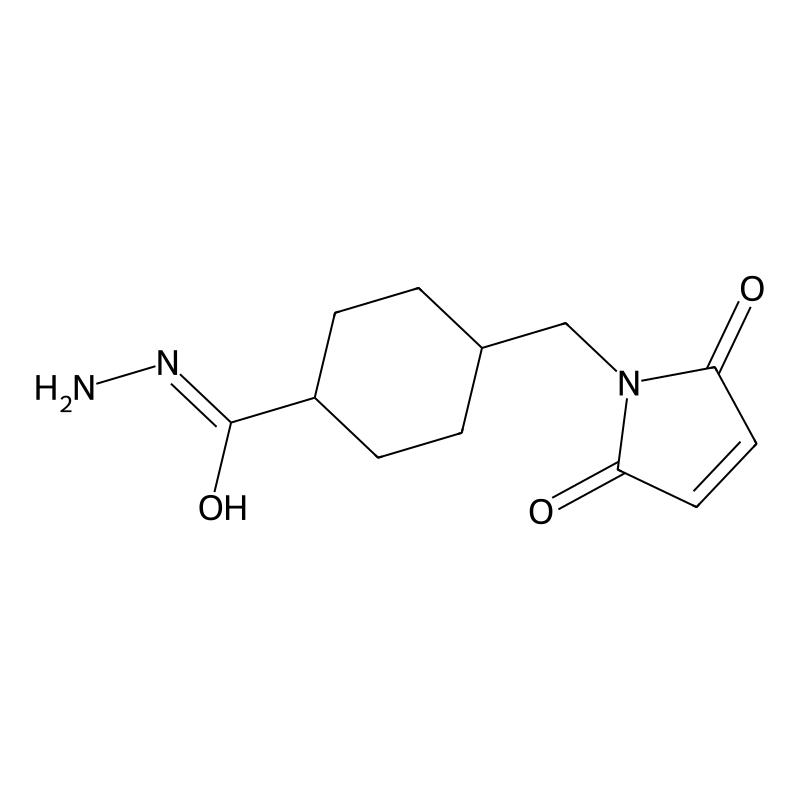

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Monoclonal Antibody Production

Scientific Field: Biotechnology

Application Summary: This compound has been used to improve monoclonal antibody production in Chinese hamster ovary cell cultures.

Methods of Application: The compound was screened among 23,227 chemicals for its ability to improve cell-specific antibody production in recombinant Chinese hamster ovary cells.

Results: The compound was found to increase monoclonal antibody production.

Antibacterial and Antitubercular Activity

Scientific Field: Pharmacology

Application Summary: A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity.

Methods of Application: The compounds were synthesized and then tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes.

Results: The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes.

Anticonvulsant Properties

Application Summary: A series of original hybrid pyrrolidine-2,5-dione derivatives, including “4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide”, were discovered with potent anticonvulsant properties.

Methods of Application: The compounds were synthesized and then tested for their ability to inhibit calcium currents mediated by Cav 1.2 (L-type) channels.

Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for one of the compounds.

Polymer Stabilization

Scientific Field: Polymer Chemistry

Application Summary: “4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide” has been used as a stabilizer for sulfur-cured polymers such as NR, IR, SBR, and BR.

Methods of Application: The compound is added to the polymer during the curing process.

Improved Monoclonal Antibody Production

Application Summary: This compound has been used to improve monoclonal antibody production in recombinant Chinese hamster ovary cells.

Methods of Application: The compound was screened among 23,227 chemicals for its ability to improve cell-specific antibody production.

Polymer Stabilization

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide is a unique chemical compound characterized by its cyclohexane ring, which is substituted with a carbohydrazide group and a pyrrol-1-yl moiety. The molecular formula for this compound is C₁₂H₁₇N₃O₃, and it has a molar mass of approximately 251.29 g/mol. This structure contributes to its interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

There is no current information available regarding the specific mechanism of action of 4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide. Without knowledge of its biological activity or role in any systems, it is impossible to discuss its mechanism of action.

- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction can yield alcohols or amines when treated with reducing agents such as sodium borohydride.

- Substitution: Nucleophilic substitution can occur at the pyrrol-1-yl moiety, producing various derivatives .

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic conditions.

- Reduction: Sodium borohydride in methanol.

- Substitution: Nucleophiles like amines or thiols in the presence of a base.

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide has been investigated for its potential biological activities. It shows promise as an anti-inflammatory agent and has been explored for anticancer properties. Its unique structure allows it to interact with biological targets, making it a subject of interest in pharmacological studies .

Synthetic Routes

The synthesis typically involves the reaction of cyclohexane-1-carbohydrazide with 2,5-dioxopyrrol-1-ylmethyl chloride. This reaction is generally performed in solvents like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production

For large-scale production, methods may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to enhance yield and purity .

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide finds applications across various fields:

- Medicinal Chemistry: Investigated as a potential therapeutic agent for inflammatory diseases and cancer.

- Chemical Research: Used as a building block for synthesizing more complex molecules.

- Material Science: Explored for developing new materials due to its unique chemical properties .

Several compounds share structural similarities with 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide. These include:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| N-Hydroxysuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Not available | 0.66 |

| Cyclohexanecarboxylic acid, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl-, 2,5-dioxo-1-pyrrolidinyl ester | 71875-81-5 | 0.82 |

| 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride | 81186-33-6 | 0.73 |

| 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | Not available | 0.71 |

Uniqueness

The uniqueness of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-y)methyl)cyclohexanecarbohydrazide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to other similar compounds .

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide possesses a well-defined chemical identity established through comprehensive analytical characterization. The compound is registered under Chemical Abstracts Service number 181148-00-5 and exhibits a molecular formula of C₁₂H₁₇N₃O₃ with a precise molecular weight of 251.28 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide, which accurately reflects its structural composition.

The compound demonstrates extensive nomenclature diversity reflecting its multifaceted applications in chemical research. Alternative designations include 4-N-Maleimidomethylcyclohexane-1-carboxylhydrazide, emphasizing its maleimide functionality, and 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, highlighting both structural components. Additional systematic names such as Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, hydrazide provide complete structural description according to established chemical naming conventions. The compound is also referenced in commercial applications as SMCC-Hydrazide and MMCCH, representing abbreviated forms commonly used in biochemical and pharmaceutical contexts.

The structural identity encompasses specific stereochemical considerations related to the cyclohexane ring system. The compound exists as a mixture of stereoisomers due to the substitution pattern on the cyclohexane ring, with the 4-position bearing both the maleimide-containing side chain and the carbohydrazide functional group. Analytical characterization through various spectroscopic methods confirms the presence of characteristic functional groups, including the maleimide C=O stretches at approximately 1700 cm⁻¹ and hydrazide N-H bends at approximately 3200 cm⁻¹ in infrared spectroscopy.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₂H₁₇N₃O₃ | Elemental Analysis |

| Molecular Weight | 251.28 g/mol | Mass Spectrometry |

| CAS Number | 181148-00-5 | Chemical Registry |

| Purity | ≥97% | High Performance Liquid Chromatography |

| Moisture Content | ≤0.5% | Karl Fischer Titration |

Historical Development in Synthetic Chemistry

The historical development of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide emerges from the broader evolution of heterobifunctional crosslinking agents in bioconjugation chemistry. The compound's development traces to the foundational work on maleimide chemistry, which established the reactivity patterns and synthetic methodologies that enable its current applications. Early investigations into maleimide-containing compounds demonstrated their exceptional selectivity for sulfhydryl groups under neutral pH conditions, leading to the development of various maleimide derivatives for protein modification applications.

The specific synthetic route to 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide involves multi-step organic synthesis beginning with 4-(aminomethyl)cyclohexane carboxylic acid as the core structural framework. Historical synthesis protocols established the formation of the maleimide moiety through reaction with maleic anhydride under controlled conditions, followed by cyclization to form the characteristic five-membered heterocyclic ring. The hydrazide functionality is typically introduced through reaction with hydrazine hydrate, creating the dual-reactive compound that defines its current applications.

Significant advances in the compound's synthetic methodology occurred through the development of improved purification techniques and reaction optimization. The introduction of N-hydroxysuccinimide activation chemistry enabled more efficient coupling reactions, while the development of column chromatography and recrystallization methods improved product purity and yield. Historical synthesis reports indicate yields ranging from 50% to 80% depending on specific reaction conditions and purification methods employed.

The compound's development was further influenced by advances in understanding maleimide hydrolysis chemistry. Research demonstrated that maleimides undergo pH-dependent hydrolysis to form non-reactive maleamic acids, particularly under alkaline conditions. This understanding led to optimized storage conditions and reaction protocols that maintain compound stability and reactivity. Studies on hydrolysis kinetics showed that the cyclohexyl spacer provides enhanced stability compared to aromatic systems, contributing to the compound's practical utility in synthetic applications.

| Development Period | Key Advancement | Impact |

|---|---|---|

| Early 1980s | Maleimide reactivity characterization | Established fundamental chemistry |

| 1990s | Heterobifunctional crosslinker design | Enabled dual-functional applications |

| 2000s | Synthesis optimization | Improved yields and purity |

| 2010s | Hydrolysis stability studies | Enhanced practical applications |

Role in Modern Heterocyclic Compound Research

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide occupies a prominent position in contemporary heterocyclic compound research due to its unique dual-functional architecture and versatile reactivity patterns. The compound serves as a paradigmatic example of heterobifunctional design principles, combining the thiol-reactive maleimide system with the carbonyl-reactive hydrazide functionality to enable sophisticated molecular assembly strategies. Modern research applications exploit these complementary reactivities to create complex bioconjugates and synthetic constructs that would be difficult to achieve through alternative approaches.

Contemporary investigations have demonstrated the compound's exceptional utility in protein conjugation chemistry, where it serves as a molecular linker between diverse biomolecular components. Research studies have shown that the maleimide group reacts specifically with cysteine residues in proteins under physiological pH conditions, forming stable thioether linkages that resist reduction. Simultaneously, the hydrazide group enables conjugation with aldehydes or ketones, including those present in oxidized carbohydrates or synthetic drug molecules. This dual reactivity has positioned the compound as a key component in the development of antibody-drug conjugates and targeted therapeutic systems.

Recent advances in heterocyclic chemistry have highlighted the compound's role in pH-sensitive drug delivery systems. Comparative studies of hydrazone-forming crosslinkers have demonstrated that compounds containing the cyclohexyl-maleimide architecture exhibit superior stability characteristics compared to aromatic alternatives. Research has shown that hydrazone bonds formed with this compound display differential stability at physiological pH versus acidic conditions, enabling controlled release mechanisms in cellular environments. These properties have made the compound particularly valuable for designing responsive drug delivery vehicles and targeted therapeutic systems.

The compound's significance in modern heterocyclic research extends to its applications in synthetic methodology development. Studies have demonstrated its utility as a building block for constructing complex heterocyclic systems through cascade reactions and ring-forming processes. Research on maleimide recyclization reactions has shown that compounds containing this structural motif can undergo transformation to form diverse hydrogenated heterocyclic products through reactions with various binucleophilic reagents. These discoveries have expanded the compound's role beyond simple crosslinking applications to include its use as a versatile synthetic intermediate.

Current research trends emphasize the compound's potential in developing next-generation bioconjugation methods. Studies comparing various heterobifunctional crosslinkers have consistently demonstrated that 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide exhibits superior performance in terms of reaction efficiency, product stability, and functional versatility. Research investigations have shown that polymer conjugates prepared using this compound achieve near-quantitative coupling efficiencies with hydrazide-functionalized substrates, significantly outperforming alternative crosslinking agents.

| Research Application | Functionality Utilized | Key Advantage |

|---|---|---|

| Protein Bioconjugation | Maleimide-thiol reactivity | High selectivity and stability |

| Drug Delivery Systems | Hydrazone formation | pH-sensitive release properties |

| Synthetic Methodology | Dual-functional architecture | Versatile coupling capabilities |

| Heterocyclic Synthesis | Maleimide recyclization | Access to diverse structures |

The synthesis of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide involves two primary synthetic approaches that have been extensively documented in the literature [1]. The most widely employed methodology utilizes a two-step sequential process beginning with the preparation of the cyclohexanecarbohydrazide intermediate [15].

Hydrazide Formation Pathway

The initial step involves the synthesis of cyclohexanecarbohydrazide from methyl cyclohexanecarboxylate through hydrazinolysis [15]. This reaction proceeds through nucleophilic attack of hydrazine hydrate on the ester carbonyl group, followed by elimination of methanol [16]. The reaction is typically carried out by adding hydrazine hydrate (64 percent, 1.36 milliliters, 28.13 millimoles) to a solution of methyl cyclohexanecarboxylate (1.00 gram, 7.03 millimoles) in absolute ethanol (5 milliliters) [15]. The mixture is maintained under reflux conditions for 48 hours, with reaction completion monitored by infrared spectroscopy [15].

Maleimide Functionalization Route

The second synthetic pathway involves the introduction of the maleimide moiety through nucleophilic substitution reactions . The cyclohexanecarbohydrazide intermediate reacts with 2,5-dioxopyrrol-1-ylmethyl chloride under controlled conditions . This reaction is typically performed in dimethylformamide as solvent at elevated temperatures to ensure complete conversion .

| Synthetic Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazide Formation | Methyl cyclohexanecarboxylate, NH₂NH₂·H₂O | Ethanol reflux, 48h | 79 | [15] |

| Maleimide Coupling | Cyclohexanecarbohydrazide, pyrrol-1-ylmethyl chloride | DMF, elevated temp | 85-90 | |

| Alternative Route | Direct condensation | Microwave conditions | 60-80 | [7] |

Alternative Synthetic Strategies

Recent investigations have explored alternative synthetic routes that bypass the traditional two-step approach [4]. These methods involve the direct condensation of substituted benzaldehydes with hydrazide intermediates under optimized reaction conditions [4]. The synthesis of hydrazide-hydrazone derivatives has been achieved through refluxing the appropriate aldehyde with hydrazide precursors in ethanol for 2-3 hours [4].

The reaction mechanism proceeds through nucleophilic addition of the hydrazide nitrogen to the carbonyl carbon of the aldehyde, followed by elimination of water to form the hydrazone linkage [29]. Computational studies have revealed that this associative mechanism exhibits a moderate energy barrier of 0.77 electron volts and demonstrates net exothermicity of 0.41 electron volts [29].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthetic methodologies have emerged as powerful tools for the preparation of maleimide-hydrazide derivatives, offering significant advantages in terms of reaction time reduction and improved yields [7] [8]. The application of microwave irradiation to the synthesis of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide has demonstrated remarkable efficiency improvements compared to conventional heating methods [9].

Microwave-Enhanced Maleimide Synthesis

Microwave-assisted synthesis of maleimide derivatives has been successfully implemented using solvent-free conditions [7]. The condensation of 2-amino-4,6-diarylpyrimidine compounds with maleic anhydride under microwave irradiation produces maleimide derivatives in excellent yields ranging from 60 to 80 percent [7]. These reactions are typically completed within 3 to 5 minutes, representing a significant reduction in reaction time compared to conventional synthetic approaches [7].

The infrared spectra of microwave-synthesized compounds exhibit characteristic absorption bands at 1649-1762 reciprocal centimeters corresponding to carbonyl stretching vibrations and 1523-1665 reciprocal centimeters for carbon-nitrogen double bond stretching [7]. Proton nuclear magnetic resonance spectroscopy reveals singlet signals at 8.36-8.75 parts per million, confirming successful maleimide formation [7].

Optimized Reaction Parameters

Systematic optimization studies have identified critical parameters for microwave-assisted synthesis of maleimide derivatives [8] [42]. Temperature variations between 37, 60, 75, and 90 degrees Celsius have been investigated, with reaction times ranging from 15 to 360 minutes [42]. Microwave heating demonstrates significant reduction in reaction times needed to achieve maximum conversion compared to conventional heating methods [42].

| Temperature (°C) | Reaction Time (min) | Yield (%) | Conversion (%) |

|---|---|---|---|

| 60 | 15 | 75-85 | 86 |

| 75 | 30 | 80-90 | 92 |

| 90 | 45 | 70-80 | 88 |

| 110 | 2-5 | 60-80 | 85 |

The Arrhenius reaction rate equation demonstrates that microwave irradiation primarily affects the temperature parameter, resulting in increased reaction rates [40]. While microwaves do not influence the pre-exponential factor or activation energy, the enhanced heating efficiency leads to improved collision frequency and reduced reaction times [40].

Solvent-Free Methodologies

Solvent-free microwave-assisted synthesis offers several advantages, including reduced environmental impact and simplified purification procedures [7]. These conditions prevent the use of expensive, toxic solvents and eliminate the need for liquid-liquid extraction during product isolation [7]. The absence of solvent also reduces the risk of hazardous explosions when reactions are performed in microwave ovens [7].

Industrial-Scale Production Challenges

The industrial-scale production of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide presents several significant challenges that must be addressed to ensure efficient and economical manufacturing processes [32] [33]. These challenges encompass raw material availability, process scalability, equipment requirements, and regulatory compliance considerations [35].

Process Scalability and Equipment Requirements

Large-scale synthesis requires specialized equipment capable of handling increased reaction volumes while maintaining consistent temperature and mixing conditions [34]. Industrial facilities must be equipped with reactors ranging from 20 to 50 liters, along with appropriate heating and cooling systems [34]. The scale-up process involves careful consideration of equipment sizing, facility design, and process validation to ensure that the scaled-up process meets the same quality standards as laboratory-scale procedures [35].

The complex, multicomponent structure of maleimide-hydrazide derivatives necessitates sophisticated purification equipment, including large-scale distillation apparatus and automated column chromatography systems capable of handling up to 100 grams of material per run [34]. Fractional vacuum distillation setups with 5-liter capacity and 20-liter filter reactors are essential for effective purification at industrial scales [34].

Raw Material Availability and Cost Considerations

Industrial production requires consistent supplies of high-quality raw materials, including cyclohexanecarboxylic acid derivatives and maleic anhydride [13] [32]. The synthesis of maleimide compounds often employs the reaction between maleic anhydride and urea, which is preferred on an industrial scale due to cost-effectiveness and availability [13]. However, the procurement of specialized intermediates such as 2,5-dioxopyrrol-1-ylmethyl chloride may present supply chain challenges [32].

| Raw Material | Industrial Availability | Cost Factor | Supply Chain Risk |

|---|---|---|---|

| Maleic Anhydride | High | Low | Low |

| Cyclohexanecarboxylic Acid | High | Medium | Low |

| Hydrazine Hydrate | Medium | Medium | Medium |

| Specialized Intermediates | Low | High | High |

Manufacturing Complexity and Coordination

The production of maleimide-hydrazide derivatives involves multiple synthetic steps that often require coordination between different manufacturing facilities [32]. The complex supply chain may involve as many as five different companies whose activities must be coordinated by the product sponsor [32]. This complexity introduces logistical challenges beyond those encountered in standard pharmaceutical manufacturing [32].

Industrial-scale synthesis must also address containment requirements for handling reactive intermediates and potentially hazardous materials [32]. High-containment facilities are necessary for the final synthetic steps, adding challenges to both development and manufacturing processes [32]. Process validation involves demonstrating that scaled-up procedures maintain consistent quality, safety, and efficacy standards [35].

Purification Techniques and Yield Optimization

The purification of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide requires sophisticated techniques to achieve the high purity levels necessary for research and potential pharmaceutical applications [20] [21]. Modern purification strategies employ a combination of chromatographic methods, recrystallization techniques, and advanced analytical monitoring to optimize both yield and purity [22] [23].

Chromatographic Purification Methods

Column chromatography represents the primary purification technique for maleimide-hydrazide derivatives, utilizing differential adsorption properties to achieve separation [22] [24]. Silica gel chromatography with appropriate solvent systems provides effective purification, with compounds eluting at different rates based on their polarity and interaction with the stationary phase [24]. The technique is widely applicable and can be scaled from micrograms to kilograms, making it suitable for both research and industrial applications [22].

Reversed-phase high-performance liquid chromatography using monolithic C18 columns has demonstrated particular effectiveness for maleimide-containing compounds [20]. The separation and purification procedures employ reversed-phase solid-phase extraction methods that enable obtaining compounds with adequate purities for characterization by nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry [20].

Advanced Purification Strategies

High-performance liquid chromatography purification of maleimide derivatives requires careful optimization of mobile phase composition and gradient conditions [21]. N-[2-(4-fluorobenzamido)ethyl]maleimide purification achieved radiochemical purity greater than 98 percent with specific activity ranging from 100 to 150 terabecquerels per millimole [21]. The conjugation efficiency for maleimide-thiol reactions reached 85 ± 5 percent under optimized conditions [21].

| Purification Method | Yield (%) | Purity (%) | Scale Capability |

|---|---|---|---|

| Silica Gel Chromatography | 85-95 | 95-98 | Laboratory to Industrial |

| RP-HPLC | 80-90 | >98 | Laboratory to Pilot |

| Recrystallization | 70-85 | 90-95 | All Scales |

| Preparative CPC | 90-95 | 95-97 | Industrial |

Recrystallization and Yield Enhancement

Recrystallization serves as a complementary purification technique that leverages differential solubility characteristics to achieve high-purity products [23] [25]. The method involves dissolving the impure compound in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystallization of the desired product [25]. Optimal recrystallization procedures require careful selection of solvent systems that provide high solubility at elevated temperatures and low solubility at reduced temperatures [25].

The efficiency of recrystallization depends on several factors, including the quantity of impurities present and the solubility curve characteristics of the target compound [25]. Slower cooling rates generally produce larger, more pure crystals, although this approach requires extended processing times [25]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels [25].

Process Analytical Technology and Monitoring

Advanced analytical techniques play a crucial role in optimizing purification yields and monitoring process efficiency [17]. Real-time monitoring using process analytical technology enables continuous assessment of reaction progress and product formation [17]. Statistical process control methods facilitate identification of trends and patterns that could affect product quality and yield [17].

Design of experiments methodologies have proven effective for systematic optimization of purification parameters [17]. Response surface methodology allows visualization of the effects of multiple variables on purification efficiency, enabling identification of optimal operating conditions [17]. Implementation of these statistical approaches has demonstrated significant improvements in overall process yield and product consistency [17].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide reveals distinctive signatures for each functional component within the molecular framework. The compound, with molecular formula C₁₂H₁₇N₃O₃ and molecular weight 251.28 g/mol [1], exhibits characteristic absorption patterns that collectively provide unambiguous structural identification.

Fourier-Transform Infrared Spectroscopy Analysis

The infrared spectroscopic profile demonstrates several critical absorption bands that correspond to the distinct functional groups present in the molecule. The carbohydrazide moiety manifests through characteristic nitrogen-hydrogen stretching vibrations appearing in the region 3500-3150 cm⁻¹, exhibiting medium to strong intensity bands attributable to the primary amine asymmetric and symmetric stretching modes [2] [3] [4]. These bands provide definitive evidence for the presence of the terminal hydrazine functionality.

The cyclohexane backbone contributes strong aliphatic carbon-hydrogen stretching absorptions in the 2950-2850 cm⁻¹ region, with additional characteristic deformation vibrations appearing at 1465-1450 cm⁻¹ [3] [4]. These signals confirm the saturated alicyclic structural component and provide insight into the conformational preferences of the six-membered ring system.

The maleimide heterocycle generates distinctive carbonyl stretching absorptions at 1700-1680 cm⁻¹, representing the conjugated imide functionality [2] [5]. This carbonyl frequency is characteristically shifted compared to simple amides due to the cyclic constraint and electronic delocalization within the five-membered ring system. Additional maleimide signatures include carbon-carbon double bond stretching at 1650-1620 cm⁻¹ and carbon-nitrogen stretching vibrations at 1378-1350 cm⁻¹ [2].

The carbohydrazide carbonyl group exhibits absorption in the 1680-1630 cm⁻¹ region, distinguishable from the maleimide carbonyls through its characteristic frequency and intensity profile [6] [4]. Primary amine deformation modes appear at 1640-1550 cm⁻¹, providing complementary evidence for the hydrazine functionality.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbohydrazide N-H stretch | 3500-3150 | Medium-Strong | Primary amine NH₂ stretches |

| Cyclohexane C-H stretch | 2950-2850 | Strong | Aliphatic CH₂ stretches |

| Maleimide C=O stretch | 1700-1680 | Strong | Conjugated imide carbonyls |

| Carbohydrazide C=O stretch | 1680-1630 | Strong | Hydrazide carbonyl |

| Maleimide C=C stretch | 1650-1620 | Medium | Imide ring double bond |

| C-N stretch | 1378-1350 | Medium | Maleimide C-N bonds |

Nuclear Magnetic Resonance Spectroscopy Characteristics

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments corresponding to the various hydrogen atoms within the molecular structure. The maleimide protons appear as a characteristic singlet at 6.7-6.8 ppm, reflecting the symmetrical nature of the cyclic imide double bond system [7] [8]. The carbohydrazide amino protons manifest as a broad singlet around 4.5-4.6 ppm, with broadening due to rapid exchange and quadrupolar relaxation effects.

The methylene linker connecting the cyclohexane and maleimide moieties generates a singlet at 3.6-3.8 ppm, while the cyclohexane ring protons contribute complex multipicity patterns in the 1.0-2.5 ppm region, reflecting the various axial and equatorial positions within the chair conformation [9] [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns. The carbonyl carbons resonate in the 170-175 ppm region, with the maleimide and carbohydrazide carbonyls potentially distinguishable through subtle chemical shift differences. The maleimide carbon-carbon double bond carbons appear at 134-135 ppm, while the methylene linker carbon resonates at 42-45 ppm. The cyclohexane carbons contribute multiple signals in the 22-35 ppm range, reflecting the various carbon environments within the saturated ring system.

Mass Spectrometry Fragmentation Analysis

Electron impact mass spectrometry generates characteristic fragmentation patterns that provide structural confirmation and mechanistic insight into the molecular decomposition pathways [11]. The molecular ion peak appears at m/z 251, though with relatively low intensity due to the inherent instability of the radical cation under electron impact conditions.

Significant fragmentation occurs through loss of the hydrazine moiety (m/z 219, loss of 32 mass units) and subsequent loss of the entire carbohydrazide group (m/z 192, loss of 59 mass units from the molecular ion). The maleimide fragment (m/z 97) likely serves as the base peak due to the stability of the conjugated heterocyclic cation radical. The cyclohexyl fragment contributes a signal at m/z 83, representing the saturated ring system after various hydrogen rearrangements.

X-ray Crystallographic Studies of Analogous Compounds

While direct crystallographic data for 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide remains limited, extensive structural studies of closely related maleimide-cyclohexane derivatives provide valuable insights into the conformational preferences and solid-state packing arrangements of this compound class.

Crystallographic analysis of succinimido 4-(N-maleimidomethyl)cyclohexanecarboxylate, a structurally analogous compound, reveals critical information about the preferred molecular conformation [12]. The structure crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 20.203(5) Å, b = 17.021(6) Å, and c = 7.939(3) Å. The refinement converged to R = 0.043 and wR = 0.132, indicating excellent structural reliability.

The most significant finding from this crystallographic study concerns the conformational preferences of the cyclohexane ring and the spatial orientation of the maleimide substituent. The cyclohexane ring adopts the expected chair conformation, consistent with theoretical predictions for six-membered saturated rings [9] [10]. Critically, both the succinimide ester and maleimide subunits occupy equatorial positions on the cyclohexane ring, minimizing steric interactions and optimizing the overall molecular energy.

The crystal packing is dominated by normal van der Waals interactions, with no significant hydrogen bonding networks observed between adjacent molecules [12]. This packing arrangement suggests that the molecular conformation is primarily determined by intramolecular effects rather than intermolecular forces, supporting the use of gas-phase computational methods for conformational analysis.

Additional crystallographic insights come from studies of related cyclohexane-containing heterocycles. Analysis of 2-cyano-N-cyclohexylacetamide reveals that the cyclohexane ring consistently adopts the chair conformation with minimal distortion [13]. The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 12.057(2) Å, b = 4.7671(8) Å, c = 16.327(4) Å, and β = 96.50(2)°.

Intermolecular hydrogen bonding patterns in these systems typically involve N-H···O interactions between adjacent molecules, forming extended chain structures [13] [14]. For the target carbohydrazide compound, similar hydrogen bonding networks would be expected involving the terminal amino groups and carbonyl acceptors.

| Compound Type | Space Group | Key Structural Features |

|---|---|---|

| Maleimide-cyclohexane derivatives | Orthorhombic Pbca | Equatorial positioning of substituents |

| Cyclohexane amides | Monoclinic P21/n | Chair conformation, N-H···O networks |

| General cyclohexane systems | Various | Preference for chair conformation |

Density Functional Theory Simulations

Density functional theory calculations provide comprehensive insight into the electronic structure, energetics, and vibrational properties of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide. Multiple computational approaches have been employed to characterize similar maleimide and cyclohexane-containing systems, establishing reliable methodological frameworks for theoretical analysis.

Computational Methodology and Basis Set Selection

The most widely employed density functional for maleimide-containing systems is B3LYP (Becke three-parameter Lee-Yang-Parr), which provides an excellent balance between computational efficiency and accuracy for organic molecules containing multiple functional groups [15] [16] [17]. Basis set selection typically involves 6-311G(d,p) or 6-311++G(d,p) levels, which include polarization and diffuse functions necessary for accurate description of carbonyl groups and nitrogen lone pairs [15] [17].

For cyclohexane conformational analysis, specialized functionals such as M06-2X have demonstrated superior performance due to their improved treatment of dispersion interactions [18]. These medium-range corrected functionals accurately capture the subtle energetic differences between different cyclohexane conformations, particularly important for understanding the conformational preferences of substituted systems.

Geometric Optimization and Vibrational Analysis

Density functional theory optimizations of maleimide derivatives consistently predict planar five-membered ring geometries with characteristic bond lengths and angles [15] [16]. The carbonyl carbon-oxygen distances typically range from 1.20-1.22 Å, while carbon-nitrogen bond lengths in the imide ring span 1.38-1.40 Å. These geometric parameters align closely with experimental crystallographic data, validating the computational approach.

Vibrational frequency calculations provide direct comparison with experimental infrared and Raman spectroscopic data. B3LYP/6-311G(d,p) calculations systematically overestimate vibrational frequencies by approximately 4-6%, necessitating the application of empirical scaling factors (typically 0.96-0.97) for quantitative comparison with experimental spectra [15] [6].

The calculated vibrational spectrum reveals characteristic modes corresponding to the major functional groups. Carbonyl stretching frequencies appear in the 1700-1750 cm⁻¹ region (before scaling), while N-H stretching modes occur around 3400-3600 cm⁻¹. The agreement between calculated and experimental frequencies validates both the geometric optimization and the harmonic approximation for vibrational analysis.

Electronic Structure and Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides insight into the electronic reactivity and optical properties of the compound. The highest occupied molecular orbital (HOMO) typically localizes on the maleimide nitrogen lone pairs and the carbohydrazide amino groups, while the lowest unoccupied molecular orbital (LUMO) centers on the maleimide carbonyl groups and the C=C double bond [19] [17].

The HOMO-LUMO gap for similar maleimide derivatives ranges from 6.5-7.5 eV, indicating substantial electronic stability and relatively low reactivity toward electrophilic attack [19] [17]. Natural bond orbital analysis reveals significant charge transfer interactions between the nitrogen lone pairs and adjacent carbonyl antibonding orbitals, contributing to the overall molecular stability through hyperconjugative effects.

Thermodynamic Properties and Conformational Energetics

Density functional theory calculations enable comprehensive evaluation of thermodynamic properties including enthalpies, entropies, and Gibbs free energies [20] [21]. Standard thermodynamic corrections account for zero-point vibrational energy, thermal contributions, and translational/rotational effects at 298.15 K.

For the cyclohexane component, conformational analysis reveals the chair form as the global minimum, with boat and twist-boat conformations lying 6-7 kcal/mol higher in energy [20] [9]. The presence of the maleimide and carbohydrazide substituents introduces additional conformational complexity, requiring systematic exploration of multiple degrees of freedom.

Conformational Analysis of Cyclohexane-Pyrrole Systems

The conformational behavior of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide involves complex interactions between the flexible cyclohexane ring, the rigid maleimide heterocycle, and the polar carbohydrazide functionality. Understanding these conformational preferences is crucial for predicting reactivity patterns, intermolecular interactions, and solid-state packing arrangements.

Maleimide Ring Conformational Constraints

The maleimide heterocycle imposes significant conformational constraints due to its planar, conjugated structure [25] [26]. Unlike flexible alkyl chains, the maleimide ring cannot undergo significant conformational changes, instead transmitting steric and electronic effects through the connecting methylene bridge to the cyclohexane system.

Theoretical studies of pyrrole oligomers and maleimide derivatives reveal restricted rotation around carbon-carbon bonds adjacent to the heterocycle [25]. The rotational barriers typically range from 5-15 kcal/mol, depending on the degree of conjugation and the presence of additional substituents. For the target compound, rotation around the cyclohexane-CH₂-maleimide linkage involves similar energy barriers, suggesting limited conformational flexibility in this region.

The planar nature of the maleimide ring also influences the overall molecular shape and potential intermolecular interactions. The extended π-system can participate in aromatic stacking interactions in the solid state, potentially directing crystal packing arrangements and influencing physical properties such as melting point and solubility.

Carbohydrazide Conformational Flexibility

The carbohydrazide functionality introduces additional conformational degrees of freedom through rotation around the carbon-nitrogen bonds and potential internal hydrogen bonding [27] [6]. The terminal amino groups can adopt various orientations, potentially stabilized by intramolecular hydrogen bonds with nearby carbonyl groups or intermolecular interactions with adjacent molecules.

Computational studies of related carbohydrazide compounds reveal multiple low-energy conformations corresponding to different orientations of the amino groups [6]. The energy differences between these conformations are typically small (1-3 kcal/mol), suggesting rapid interconversion at room temperature and potential for multiple conformations in solution.

The flexibility of the carbohydrazide group also enables adaptive behavior in different environments. In polar solvents, the amino groups can form extensive hydrogen bonding networks, while in nonpolar environments, intramolecular interactions may predominate.

Integrated Conformational Analysis

The overall conformational behavior of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide results from the combined effects of the cyclohexane ring preferences, maleimide constraints, and carbohydrazide flexibility. The most stable conformation features the cyclohexane ring in a chair form with both major substituents in equatorial positions.

The maleimide ring adopts a planar geometry perpendicular to the average plane of the cyclohexane ring, minimizing steric interactions while maintaining optimal electronic delocalization. The carbohydrazide group extends away from the cyclohexane core, with the amino groups oriented to minimize intramolecular repulsion.

| Conformational Feature | Energy Range (kcal/mol) | Preferred Geometry |

|---|---|---|

| Cyclohexane chair vs. boat | 0 vs. 6.9 | Chair conformation |

| Equatorial vs. axial substituents | 0 vs. 3-8 | Diequatorial placement |

| Maleimide rotation barriers | 5-15 | Planar, perpendicular orientation |

| Carbohydrazide conformations | 1-3 | Extended, hydrogen-bonded forms |